molecular formula C17H20ClN3O3 B2705166 2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyanocyclohexyl)acetamide CAS No. 1197698-13-7

2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B2705166
CAS No.: 1197698-13-7
M. Wt: 349.82
InChI Key: CCDUIJXSVOELOB-UHFFFAOYSA-N
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Description

2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyanocyclohexyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzodioxin ring, a chloro substituent, and a cyanocyclohexyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro substituent is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The amino group is introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the benzodioxin ring.

    Attachment of the Cyanocyclohexyl Group: The final step involves the formation of the acetamide linkage with the cyanocyclohexyl group. This can be achieved through amidation reactions using reagents like cyanocyclohexylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Medicinally, 2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyanocyclohexyl)acetamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship studies conducted.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2,3-dihydro-1,4-benzodioxin-6-amine
  • N-cyanocyclohexylacetamide
  • 2,3-dihydro-1,4-benzodioxin derivatives

Uniqueness

What sets 2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyanocyclohexyl)acetamide apart is its combined structural features, which confer unique chemical and biological properties. The presence of both the benzodioxin ring and the cyanocyclohexyl group allows for diverse interactions and reactivity, making it a versatile compound in research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-N-(1-cyanocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-12-8-14-15(24-7-6-23-14)9-13(12)20-10-16(22)21-17(11-19)4-2-1-3-5-17/h8-9,20H,1-7,10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDUIJXSVOELOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CC3=C(C=C2Cl)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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